molecular formula C25H47N7O6S B14234306 L-Methionyl-L-alanyl-L-prolyl-L-lysyl-L-lysine CAS No. 548738-35-8

L-Methionyl-L-alanyl-L-prolyl-L-lysyl-L-lysine

Cat. No.: B14234306
CAS No.: 548738-35-8
M. Wt: 573.8 g/mol
InChI Key: UFUSSTRRQVXFPV-HVTWWXFQSA-N
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Description

L-Methionyl-L-alanyl-L-prolyl-L-lysyl-L-lysine is a peptide compound composed of five amino acids: methionine, alanine, proline, and two lysine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-alanyl-L-prolyl-L-lysyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The N-terminal protecting group is removed to expose the amine group.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-alanyl-L-prolyl-L-lysyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: N-hydroxysuccinimide (NHS) esters are often used for amine substitution reactions.

Major Products

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with substituted amino groups.

Scientific Research Applications

L-Methionyl-L-alanyl-L-prolyl-L-lysyl-L-lysine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Methionyl-L-alanyl-L-prolyl-L-lysyl-L-lysine depends on its specific application. In general, peptides can interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. For example, the lysine residues may interact with negatively charged molecules, while the methionine residue may participate in redox reactions.

Comparison with Similar Compounds

L-Methionyl-L-alanyl-L-prolyl-L-lysyl-L-lysine can be compared with other similar peptides, such as:

These peptides share some structural similarities but differ in their amino acid composition and sequence, which can result in distinct biological activities and applications.

Properties

CAS No.

548738-35-8

Molecular Formula

C25H47N7O6S

Molecular Weight

573.8 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C25H47N7O6S/c1-16(29-21(33)17(28)11-15-39-2)24(36)32-14-7-10-20(32)23(35)30-18(8-3-5-12-26)22(34)31-19(25(37)38)9-4-6-13-27/h16-20H,3-15,26-28H2,1-2H3,(H,29,33)(H,30,35)(H,31,34)(H,37,38)/t16-,17-,18-,19-,20-/m0/s1

InChI Key

UFUSSTRRQVXFPV-HVTWWXFQSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)N

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)N

Origin of Product

United States

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